9-(2-methoxyethyl)-6-[5-(1-methyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine is a complex organic compound with the chemical formula and a molecular weight of 396.4 g/mol. This compound is categorized under purine derivatives, which are significant in various biological processes, particularly in nucleic acid metabolism and signal transduction pathways. The specific structure of this compound suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.
The synthesis of 9-(2-methoxyethyl)-6-[5-(1-methyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine can be approached through several synthetic strategies. One prominent method involves the Pictet-Spengler reaction, which is commonly used to construct tetrahydroisoquinoline derivatives from tryptamine and aldehydes. This reaction can be adapted to incorporate various functional groups, such as the methoxyethyl and pyrazole moieties found in this compound.
Technical Details: The synthesis may involve:
The molecular structure of 9-(2-methoxyethyl)-6-[5-(1-methyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine can be represented using its SMILES notation: COCCn1cnc2c(N3CC4CN(C(=O)c5ccn(C)n5)CC4C3)ncnc21
. This notation provides a compact representation of the molecular connectivity.
The reactivity of this compound can be analyzed based on its functional groups. Potential chemical reactions include:
The specific conditions for these reactions would depend on the desired transformation and could involve catalysts or specific solvents to enhance yield and selectivity.
The mechanism of action for 9-(2-methoxyethyl)-6-[5-(1-methyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine is likely linked to its interaction with biological targets such as enzymes or receptors involved in cellular signaling pathways.
Experimental studies would be necessary to quantify binding affinities and elucidate specific pathways affected by this compound.
The physical and chemical properties of 9-(2-methoxyethyl)-6-[5-(1-methyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine are critical for understanding its behavior in various environments.
These properties would influence formulation strategies for pharmaceutical applications.
Given its structural complexity and potential biological activity, 9-(2-methoxyethyl)-6-[5-(1-methyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine may find applications in:
CAS No.: 22054-14-4
CAS No.: 13170-18-8
CAS No.: 1976-85-8
CAS No.:
CAS No.:
CAS No.: 136112-79-3